molecular formula C4H6BNO2S B1322622 (3-Methyl-1,2-thiazol-5-yl)boronic acid CAS No. 216971-00-5

(3-Methyl-1,2-thiazol-5-yl)boronic acid

Cat. No.: B1322622
CAS No.: 216971-00-5
M. Wt: 142.98 g/mol
InChI Key: GVVJJZPKBBGDKV-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-thiazol-5-yl)boronic acid is a boronic acid derivative featuring a thiazole ring. Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Safety and Hazards

Thiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-thiazol-5-yl)boronic acid typically involves the introduction of a boronic acid group to a thiazole ring. One common method is the borylation of thiazole derivatives using boron reagents under specific conditions. For example, the reaction of a thiazole derivative with a boronic acid pinacol ester in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-thiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation can produce boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,2-thiazol-5-yl)boronic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. Its combination of a thiazole ring and a boronic acid group provides a versatile scaffold for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

(3-methyl-1,2-thiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2S/c1-3-2-4(5(7)8)9-6-3/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVJJZPKBBGDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NS1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627439
Record name (3-Methyl-1,2-thiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216971-00-5
Record name (3-Methyl-1,2-thiazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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